molecular formula C14H17ClN2O3 B3320254 Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate CAS No. 1226808-00-9

Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate

Cat. No.: B3320254
CAS No.: 1226808-00-9
M. Wt: 296.75 g/mol
InChI Key: ORICBLUVZGJEFV-UHFFFAOYSA-N
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Description

Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate is a compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of biological activities, including their use as sedatives, anxiolytics, muscle relaxants, and anticonvulsants. This particular compound is distinguished by its tert-butyl ester functional group, a chloro substituent, and a diazepine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate can be synthesized through various routes. One common method involves the reaction of 2-amino-5-chlorobenzophenone with tert-butyl carbamate in the presence of a strong base such as sodium hydride, followed by cyclization using a suitable reagent like triphosgene or phosgene. The reaction is generally carried out under an inert atmosphere at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production often scales up the laboratory procedures with modifications to enhance yield and purity. This might involve continuous flow reactors, automated reagent addition, and improved purification techniques such as crystallization or chromatographic methods. The use of environmentally benign solvents and reagents is also considered to meet industrial standards and regulations.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazepine ring.

  • Reduction: Reduction of the oxo group to a hydroxyl group can be achieved using agents like lithium aluminum hydride.

  • Substitution: Halogen substitution reactions can occur at the chloro substituent, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles for substitution reactions include amines (e.g., methylamine), thiols, and alcohols.

Major Products Formed:

  • Oxidation typically yields N-oxides.

  • Reduction produces alcohols from the oxo group.

  • Substitution leads to derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis, particularly in the preparation of new benzodiazepine derivatives.

Biology: It has been evaluated for its potential as a pharmacophore in drug design, with applications in the development of new therapeutic agents for neurological disorders.

Medicine: Research explores its efficacy and safety as a candidate for treating anxiety, insomnia, and other central nervous system disorders.

Industry: Industrial applications include its use as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The compound's mechanism of action is thought to involve interaction with the central nervous system's gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepines. By binding to GABA receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The presence of the chloro substituent may influence its binding affinity and pharmacokinetic properties.

Comparison with Similar Compounds

  • Diazepam

  • Lorazepam

  • Alprazolam

  • Clonazepam

Comparison: Compared to diazepam and lorazepam, tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate may exhibit different pharmacokinetics and binding properties due to its unique structure, particularly the tert-butyl ester group and the specific substitution pattern on the benzodiazepine ring. This can result in variations in its duration of action, potency, and side effect profile, making it a unique candidate for specific therapeutic applications.

Properties

IUPAC Name

tert-butyl 7-chloro-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(19)17-7-9-6-10(15)4-5-11(9)16-12(18)8-17/h4-6H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICBLUVZGJEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Cl)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737194
Record name tert-Butyl 7-chloro-2-oxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-00-9
Record name tert-Butyl 7-chloro-2-oxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [(2-amino-5-chloro-benzyl)-tert-butoxycarbonyl-amino]-acetic acid ethyl ester (60 g, 0.18 mol) in tetrahydrofuran (600 ml) was added potassium tert-butoxide (22 g, 0.19 mol) in small portions at 5° C. under cooling on an ice-water batch. After completed addition the cooling bath was removed and reaction mixture was stirred for 3 h at room temperature followed by addition of water (400 ml), saturated aqueous ammonium chloride solution (280 ml) and ethyl acetate (800 ml). After 10 min the precipitate was collected by filtration. The layers were separated from the filtrate, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was combined with the precipitate, which had previously been collected by filtration, and crystallized from hot ethyl acetate to give the title compound (46 g, 88%) as white solid. MS m/e: 295 (M−H+).
Name
[(2-amino-5-chloro-benzyl)-tert-butoxycarbonyl-amino]-acetic acid ethyl ester
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 3
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 4
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 5
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 6
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate

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